4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid
Description
4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a synthetic carboxylic acid derivative featuring a fluorinated phenyl group and a phenethylamino side chain. Its structure combines a butanoic acid backbone substituted with an amide-linked 4-fluorophenyl group at the 4-position and a phenethylamino moiety at the 2-position.
Properties
Molecular Formula |
C18H19FN2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-(4-fluoroanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid |
InChI |
InChI=1S/C18H19FN2O3/c19-14-6-8-15(9-7-14)21-17(22)12-16(18(23)24)20-11-10-13-4-2-1-3-5-13/h1-9,16,20H,10-12H2,(H,21,22)(H,23,24) |
InChI Key |
UZYVWWHPUWIZAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(CC(=O)NC2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: Starting with a fluorobenzene derivative, nitration is performed to introduce a nitro group, which is subsequently reduced to an amino group.
Amidation: The amino group is then reacted with a suitable carboxylic acid derivative to form an amide bond.
Coupling Reaction: The intermediate is coupled with a phenethylamine derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like alkyl, aryl, or halides.
Scientific Research Applications
4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The fluorophenyl group can enhance binding affinity and specificity to target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenyl Derivatives
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic Acid
- Structure: Differs by replacing the phenethylamino group with a 4-chlorophenyl substitution at the 4-position.
- Impact: The chloro group (electron-withdrawing) may enhance the acidity of the carboxylic acid compared to the target compound’s phenethylamino side chain (electron-neutral). This could influence solubility and metal-chelation properties .
4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid
- Structure: Shorter chain (lacks the phenethylamino group) with a fluorine atom at the ortho position of the phenyl ring.
- The absence of the phenethylamino group simplifies the molecule, possibly decreasing lipophilicity .
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic Acid
- Structure: Bromine replaces fluorine at the para position, and the phenethylamino group is substituted with a thienylmethyl moiety.
- The thiophene ring introduces π-π stacking capabilities distinct from benzene, affecting receptor interactions .
Side Chain Modifications
Sulfonamide Derivatives (e.g., 4-{[4-(1-Azepanylcarbonyl)phenyl]amino}-4-oxo-2-butenoic Acid)
- Structure: Features a butenoic acid backbone and an azepanyl carbonyl group.
- The azepanyl group adds conformational flexibility, which may improve binding to deep hydrophobic pockets .
Complex Heterocyclic Derivatives
(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic Acid
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Fluorine and chlorine substituents modulate electron density, influencing acidity and binding to charged residues in enzymes. Bromine’s polarizability may enhance interactions with hydrophobic pockets .
- Simpler analogs (e.g., 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid) may exhibit faster pharmacokinetic profiles due to reduced molecular weight .
- Biological Activity : Thiophene-containing analogs () could exhibit unique antibacterial or antiviral properties, leveraging sulfur’s electronegativity. Sulfonamide derivatives () are historically associated with antimicrobial activity but differ mechanistically from carboxylic acid-based compounds .
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